molecular formula C7H15NO5S B6257540 3-(butane-1-sulfonamido)-2-hydroxypropanoic acid CAS No. 1494595-06-0

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid

Cat. No. B6257540
CAS RN: 1494595-06-0
M. Wt: 225.3
InChI Key:
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Description

The compound “3-(butane-1-sulfonamido)-2-hydroxypropanoic acid” is a sulfonamide derivative. Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . The compound is also known as N-(butylsulfonyl)threonine . It has a molecular weight of 239.29 .


Synthesis Analysis

Sulfonamides can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination . Upon reaction with amines, the corresponding sulfonamides were obtained in excellent yields in very short reaction times .


Molecular Structure Analysis

The molecular structure of “3-(butane-1-sulfonamido)-2-hydroxypropanoic acid” includes a butane-1-sulfonamido group and a 2-hydroxypropanoic acid group . The InChI code for this compound is 1S/C8H17NO5S/c1-3-4-5-15(13,14)9-7(6(2)10)8(11)12/h6-7,9-10H,3-5H2,1-2H3,(H,11,12) .


Chemical Reactions Analysis

Sulfonamides, such as “3-(butane-1-sulfonamido)-2-hydroxypropanoic acid”, have a fascinating reactivity profile. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold . They are resistant to hydrolysis while being transition-state mimetics of the peptide bond .


Physical And Chemical Properties Analysis

The compound “3-(butane-1-sulfonamido)-2-hydroxypropanoic acid” is a powder at room temperature .

Mechanism of Action

While the specific mechanism of action for “3-(butane-1-sulfonamido)-2-hydroxypropanoic acid” is not mentioned in the search results, sulfonamides in general are known to inhibit the synthesis of folate in bacterial cells . They compete with the structurally-related compound p-aminobenzoic acid, which is involved in the synthesis of folate .

Future Directions

The sulfonamide group, which “3-(butane-1-sulfonamido)-2-hydroxypropanoic acid” belongs to, has been underexploited by the synthetic chemist . Future research could explore the various applications and advantages of this motif in organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(butane-1-sulfonamido)-2-hydroxypropanoic acid involves the reaction of butane-1-sulfonyl chloride with glycine followed by hydrolysis of the resulting N-substituted glycine derivative.", "Starting Materials": [ "Butane-1-sulfonyl chloride", "Glycine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve glycine (1.0 equivalent) in water and add sodium hydroxide (1.5 equivalents) to adjust the pH to 9-10.", "Step 2: Add butane-1-sulfonyl chloride (1.1 equivalents) dropwise to the glycine solution while stirring at room temperature.", "Step 3: Stir the reaction mixture at room temperature for 2-3 hours.", "Step 4: Add hydrochloric acid to adjust the pH to 2-3.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in ethanol and add hydrochloric acid to adjust the pH to 2-3.", "Step 9: Filter the resulting precipitate and wash with ethanol to obtain the pure product." ] }

CAS RN

1494595-06-0

Product Name

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid

Molecular Formula

C7H15NO5S

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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